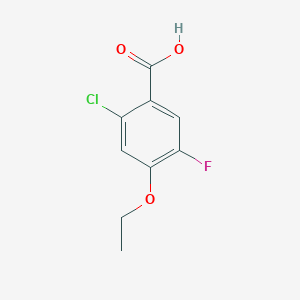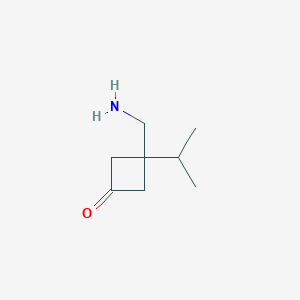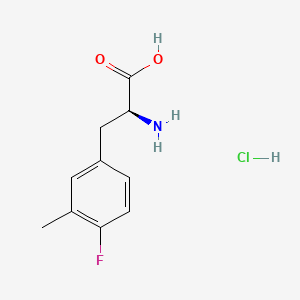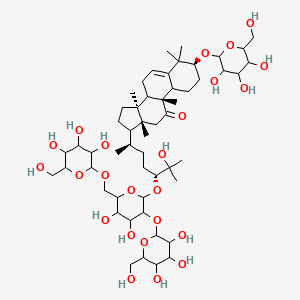
2-Chloro-4-ethoxy-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Chlorination: Introduction of the chloro group is achieved through chlorination reactions.
Fluorination: The fluoro group is introduced using fluorinating agents.
Ethoxylation: The ethoxy group is added through an ethoxylation reaction.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that optimize yield and cost-efficiency. These methods often use continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
2-Chloro-4-ethoxy-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interact with receptor proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the ethoxy group.
2-Chloro-4,5-difluorobenzoic acid: Contains an additional fluoro group.
4-Chloro-2-fluorobenzoic acid: Different positioning of the chloro and fluoro groups.
Uniqueness
2-Chloro-4-ethoxy-5-fluorobenzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
ARLVXIBTNIVZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)









